1-Hydroxyphenanthrene

Description

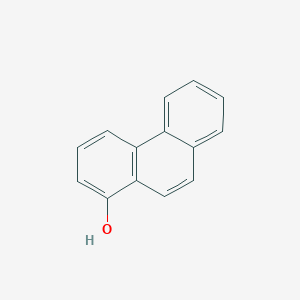

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBXZWADMKOZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872758 | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-56-9, 30774-95-9 | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030774959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FTF7MUY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Microbial Degradation of 1-Hydroxyphenanthrene: A Technical Guide to its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene (B1679779), a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant of significant concern due to its persistence and potential toxicity. The microbial degradation of phenanthrene is a key process in its environmental fate. A critical initial step in the aerobic breakdown of one of the outer rings of phenanthrene is its oxidation to 1-hydroxyphenanthrene. This hydroxylated intermediate serves as the gateway to further enzymatic attacks, leading to ring cleavage and eventual mineralization. Understanding the subsequent degradation intermediates of this compound is crucial for developing effective bioremediation strategies and for assessing the environmental impact of phenanthrene contamination. This technical guide provides an in-depth overview of the microbial degradation pathways of this compound, focusing on the key intermediates, the enzymes and genes involved, quantitative data on their formation and degradation, and detailed experimental protocols for their study.

Core Metabolic Pathways

The microbial degradation of this compound primarily proceeds through the formation of 1-hydroxy-2-naphthoic acid. From this central intermediate, the metabolic route can diverge into two main pathways: the phthalic acid pathway and the naphthalene/salicylate pathway .[1][2][3][4]

Phthalic Acid Pathway

In this pathway, the aromatic ring of 1-hydroxy-2-naphthoic acid is cleaved by the enzyme 1-hydroxy-2-naphthoic acid dioxygenase . This results in the formation of o-phthalic acid, which is then further metabolized to protocatechuic acid. Protocatechuic acid subsequently undergoes ring cleavage and enters the central carbon metabolism, typically the tricarboxylic acid (TCA) cycle.[1][3] This pathway is common in several phenanthrene-degrading bacteria.

Naphthalene/Salicylate Pathway

Alternatively, 1-hydroxy-2-naphthoic acid can be decarboxylated to form 1-naphthol (B170400).[3][5] 1-Naphthol is then further metabolized, often to salicylic (B10762653) acid. Salicylic acid can then be hydroxylated to catechol or gentisic acid, which are subsequently subject to ring fission and enter central metabolic pathways.[1]

dot

Caption: Major microbial degradation pathways of this compound.

Quantitative Data on Degradation Intermediates

The following tables summarize quantitative data on the degradation of phenanthrene and the time-course concentrations of key intermediates by the bacterium Stenotrophomonas maltophilia strain C6.[6]

Table 1: Phenanthrene Degradation Kinetics by Stenotrophomonas maltophilia C6 [6]

| Time (days) | Phenanthrene Concentration (µg/mL) |

| 0 | 50 |

| 3 | ~20 |

| 7 | ~5 |

| 14 | 0 |

Note: The degradation followed pseudo first-order kinetics with a degradation constant of 0.177 day⁻¹ and a half-life of 2.42 days.

Table 2: Time-Course Concentration of this compound Degradation Intermediates by Stenotrophomonas maltophilia C6 [6]

| Metabolite | Concentration after 3 days (relative abundance) | Concentration after 7 days (relative abundance) | Concentration after 14 days (relative abundance) |

| 1-Hydroxy-2-naphthoic acid | High | Decreasing | Low |

| o-Phthalic acid | Detected | Increasing | Decreasing |

| Protocatechuic acid | Detected | Detected | Detected |

| 1-Naphthol | Detected | Detected | Detected |

| Salicylic acid | Low | Accumulating | High |

Note: Relative abundance is based on the peak areas from GC-MS analysis and indicates the general trend of metabolite concentration over time.

Experimental Protocols

Bacterial Culture and Growth Conditions

This protocol is adapted from the study of phenanthrene degradation by Stenotrophomonas maltophilia C6.[6]

Materials:

-

Stenotrophomonas maltophilia strain C6

-

Luria-Bertani (LB) medium

-

Mineral Salts Medium (MSM)

-

Phenanthrene

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of S. maltophilia C6 into 5 mL of LB medium and incubate overnight at 28°C with shaking at 150 rpm.

-

Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile MSM.

-

Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

-

Inoculate 100 µL of the cell suspension into 5 mL of MSM supplemented with phenanthrene (e.g., 50 µg/mL) as the sole carbon source.

-

Incubate the cultures at 28°C with shaking at 150 rpm.

-

Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

-

For time-course analysis of intermediates, set up replicate cultures and sacrifice one at each time point for metabolite extraction.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]

- 5. crdd.osdd.net [crdd.osdd.net]

- 6. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Hydroxyphenanthrene Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-hydroxyphenanthrene glucuronide, a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779). The formation of this glucuronide conjugate is a critical step in the detoxification and excretion of phenanthrene. This document outlines both enzymatic and chemical approaches to its synthesis, presenting detailed experimental protocols adapted from established methods for similar compounds, alongside a summary of relevant quantitative data and visual representations of the metabolic and synthetic pathways.

Introduction

Phenanthrene is a ubiquitous environmental pollutant, and understanding its metabolism is crucial for assessing its toxicological impact. The initial metabolic activation of phenanthrene often involves oxidation to form hydroxylated metabolites, such as this compound.[1] Subsequently, these phenolic metabolites undergo phase II conjugation reactions, primarily glucuronidation, to increase their water solubility and facilitate their elimination from the body. This conjugation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[2][3][4] The resulting this compound glucuronide is a key biomarker for phenanthrene exposure.

This guide explores the primary methods for synthesizing this glucuronide conjugate for use as an analytical standard in research and toxicological studies.

Metabolic Pathway of Phenanthrene Glucuronidation

The biotransformation of phenanthrene to its glucuronide conjugate is a two-phase process. In Phase I, phenanthrene is oxidized by cytochrome P450 enzymes to form this compound. In Phase II, the hydroxyl group of this compound is conjugated with glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA), a reaction catalyzed by UGTs.

Caption: Metabolic pathway of phenanthrene to this compound glucuronide.

Enzymatic Synthesis of this compound Glucuronide

Enzymatic synthesis offers a regioselective and stereospecific method for producing glucuronide conjugates. This approach typically utilizes human liver microsomes, which contain a mixture of UGTs, or specific recombinant UGT isoforms. While a specific protocol for this compound is not extensively detailed in the literature, the following is an adapted protocol based on methods used for other hydroxylated PAHs.

Experimental Protocol: Enzymatic Synthesis

Materials:

-

This compound

-

Human Liver Microsomes (HLM) or recombinant UGT isoforms (e.g., UGT1A1, UGT1A9)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Acetonitrile

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (10 mM)

-

Saccharolactone (50 µM)

-

Human Liver Microsomes (0.5 mg/mL) or recombinant UGT (specific concentration to be optimized)

-

This compound (dissolved in a minimal amount of DMSO, final concentration 10-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding UDPGA (final concentration 2 mM).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate the proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase (e.g., 50% methanol in water) for HPLC or LC-MS/MS analysis.

-

Purification: The glucuronide conjugate can be purified from the reaction mixture using preparative HPLC.

Quantitative Data

| UGT Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) |

| UGT1A1 | 50 - 100 | 1000 - 1500 |

| UGT1A4 | 100 - 200 | 200 - 500 |

| UGT1A9 | 20 - 50 | 1500 - 2000 |

| UGT2B7 | > 200 | 50 - 100 |

Note: This data is illustrative and based on the glucuronidation of other phenolic substrates. Actual values for this compound will need to be determined experimentally.

Chemical Synthesis of this compound Glucuronide

Chemical synthesis provides an alternative route for producing larger quantities of the glucuronide conjugate. The Koenigs-Knorr reaction is a classical and effective method for the formation of O-glycosidic bonds and is well-suited for this purpose.[5][6][7][8][9]

Experimental Workflow: Koenigs-Knorr Synthesis

Caption: General workflow for the Koenigs-Knorr synthesis of this compound glucuronide.

Experimental Protocol: Chemical Synthesis (Koenigs-Knorr Reaction)

Materials:

-

This compound

-

Acetobromo-α-D-glucuronic acid methyl ester (glucuronyl donor)

-

Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) as promoter

-

Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) as solvent

-

Molecular sieves (4 Å)

-

Sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe) for deprotection

-

Methanol

-

Dowex 50W-X8 resin (H⁺ form)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Glycosylation Reaction:

-

To a solution of this compound (1 equivalent) in anhydrous DCM, add freshly activated molecular sieves and stir under an inert atmosphere (e.g., argon).

-

Add silver carbonate (1.5 equivalents).

-

Slowly add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.2 equivalents) in anhydrous DCM to the mixture.

-

Protect the reaction from light and stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Protected Glucuronide:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the protected this compound glucuronide methyl ester.

-

-

Deprotection (Saponification):

-

Dissolve the purified protected glucuronide in methanol.

-

Add a solution of sodium hydroxide (or sodium methoxide) in methanol and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

-

Neutralization and Final Purification:

-

Neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin.

-

Filter the resin and wash with methanol.

-

Evaporate the combined filtrates to dryness to yield the final product, this compound glucuronide. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

-

Expected Yields

| Reaction Step | Expected Yield (%) |

| Glycosylation | 60 - 80 |

| Deprotection | 85 - 95 |

| Overall Yield | 50 - 75 |

Note: Yields are estimates based on similar syntheses and may vary depending on the specific reaction conditions and purity of reagents.

Conclusion

The synthesis of this compound glucuronide can be achieved through both enzymatic and chemical methodologies. Enzymatic synthesis, utilizing human liver microsomes or recombinant UGTs, offers high specificity, mirroring the biological process. Chemical synthesis, particularly via the Koenigs-Knorr reaction, provides a robust method for producing larger quantities of the conjugate. The choice of method will depend on the specific requirements of the research, including the desired yield, purity, and the availability of reagents and equipment. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and toxicology to produce and study this important metabolite.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repub.eur.nl [repub.eur.nl]

- 4. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. The Koenigs-Knorr Reaction [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Metabolism of 1-Hydroxyphenanthrene in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of 1-hydroxyphenanthrene using liver microsomes. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the metabolic pathways, experimental protocols, and quantitative aspects of this compound's biotransformation.

Introduction

This compound is a primary phase I metabolite of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. The metabolism of phenanthrene and its derivatives is of significant interest in toxicology and drug development, as metabolic activation can lead to the formation of reactive intermediates with potential carcinogenic effects. In vitro studies using liver microsomes are a crucial tool for elucidating the metabolic fate of such compounds. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them an ideal system for studying phase I and phase II metabolism.

This guide will delve into the enzymatic reactions that govern the transformation of this compound, provide detailed experimental methodologies for conducting in vitro metabolism studies, and present quantitative data to facilitate a deeper understanding of its metabolic profile.

Metabolic Pathways of this compound

The in vitro metabolism of this compound in liver microsomes primarily involves phase II conjugation reactions, as it is already a product of phase I oxidation of the parent compound, phenanthrene. The principal pathways are glucuronidation and sulfation, which increase the water solubility of the molecule, facilitating its excretion.

Phase II Metabolism:

-

Glucuronidation: This is a major metabolic pathway for this compound. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of this compound. This results in the formation of this compound glucuronide.

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound, forming this compound sulfate (B86663).

The following diagram illustrates the metabolic transformation of this compound.

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative parameters for the in vitro metabolism of this compound in human liver microsomes. These values are essential for predicting the metabolic clearance and potential for drug-drug interactions.

| Metabolic Pathway | Enzyme Family | Primary Isoform (Likely) | Metabolite |

| Glucuronidation | UGT | UGT1A9 | 1-O-Phenanthrenylglucuronide |

| Sulfation | SULT | SULT1A1, SULT1E1 | 1-O-Phenanthrenylsulfate |

| Enzyme | Substrate | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A9 | This compound | 1.5 - 10 | 1500 - 5000 | Estimated based on similar phenolic substrates |

| SULT1A1 | This compound | 0.5 - 5 | 500 - 2000 | Estimated based on similar phenolic substrates |

| SULT1E1 | This compound | 0.1 - 1 | 1000 - 3000 | Estimated based on similar phenolic substrates |

Note: The kinetic parameters for this compound are estimations based on data from structurally similar phenolic compounds metabolized by the same enzyme isoforms. Actual values may vary and should be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro metabolism study of this compound using liver microsomes.

Materials and Reagents

-

Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO or acetonitrile)

-

Liver Microsomes: Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse)

-

Cofactors:

-

NADPH regenerating system (for potential minor Phase I metabolism)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

3'-Phosphoadenosine 5'-phosphosulfate (PAPS)

-

-

Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Quenching Solution: Ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard

-

Other Reagents: Magnesium chloride (MgCl₂), alamethicin (B1591596) (for UGT assays)

-

Equipment:

-

Microcentrifuge tubes or 96-well plates

-

Incubator or shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

-

Experimental Workflow

The following diagram outlines the general workflow for an in vitro metabolism assay.

Detailed Incubation Procedure

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, and liver microsomes. For UGT assays, pre-incubate the microsomes with alamethicin for 15 minutes on ice to activate the enzyme.

-

Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the this compound stock solution to the reaction mixture. To study glucuronidation and sulfation, add UDPGA and PAPS, respectively. For a comprehensive metabolic profile, a combination of cofactors can be used.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

-

Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis

-

Chromatography: A reverse-phase C18 column is typically used for the separation of this compound and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with a small amount of formic acid is commonly employed.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its expected glucuronide and sulfate conjugates should be optimized.

Conclusion

This technical guide provides a foundational understanding of the in vitro metabolism of this compound in liver microsomes. The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of more polar, excretable metabolites. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers designing and interpreting in vitro metabolism studies. A thorough understanding of these metabolic processes is essential for assessing the toxicological risk of environmental contaminants and for guiding the development of safer and more effective drugs.

Genotoxicity of 1-Hydroxyphenanthrene: An In-depth Technical Guide Utilizing the Comet Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the assessment of DNA damage induced by 1-hydroxyphenanthrene, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779), using the comet assay. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, phenanthrene, to illustrate the experimental approach and data interpretation. The document furnishes detailed experimental protocols for the alkaline comet assay, discusses the significance of the enzyme-modified comet assay for detecting oxidative DNA damage, and explores the potential signaling pathways involved in PAH-induced genotoxicity. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants known for their carcinogenic and mutagenic properties. Phenanthrene is a three-ring PAH that undergoes metabolic activation in biological systems to form various metabolites, including this compound. These hydroxylated metabolites are often implicated in the genotoxic effects of the parent compound. The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[1] This guide focuses on the application of the comet assay to evaluate the genotoxicity of this compound.

Mechanisms of Genotoxicity

The genotoxicity of PAHs and their metabolites is often attributed to two primary mechanisms: the formation of bulky DNA adducts and the induction of oxidative stress.[2]

-

DNA Adduct Formation: Metabolic activation of PAHs can lead to the formation of reactive intermediates, such as diol epoxides, that can covalently bind to DNA, forming bulky adducts. These adducts can interfere with DNA replication and transcription, leading to mutations.

-

Oxidative Stress: The metabolism of PAHs can also generate reactive oxygen species (ROS), which can induce oxidative damage to DNA, including single- and double-strand breaks and base modifications.[3][4] Studies have shown a positive association between urinary this compound and biomarkers of oxidative stress.[2]

The Aryl Hydrocarbon Receptor (AhR) signaling pathway plays a crucial role in mediating the toxic effects of many PAHs.[5][6] Upon binding of a ligand, such as a PAH or its metabolite, the AhR translocates to the nucleus and induces the expression of metabolic enzymes like cytochrome P450s.[7][8] While this is a detoxification pathway, it can also lead to the production of the reactive metabolites responsible for genotoxicity.

Experimental Protocols: The Comet Assay

The alkaline comet assay is the most common variant used to detect a wide range of DNA damage, including single- and double-strand breaks and alkali-labile sites.[1] An enzyme-modified version can be used to specifically detect oxidative DNA damage.

Standard Alkaline Comet Assay Protocol

This protocol is a synthesis of established methods for assessing DNA damage in mammalian cells.[1][9]

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose (B213101)

-

Low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I, ethidium (B1194527) bromide)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cultured mammalian cells (e.g., human dermal fibroblasts, HepG2)

-

Positive control (e.g., H2O2)

-

Negative/vehicle control (e.g., DMSO)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to an appropriate confluency.

-

Expose cells to various concentrations of this compound, a positive control, and a negative/vehicle control for a defined period (e.g., 2-24 hours).

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMP agarose and allow to dry.

-

-

Cell Encapsulation:

-

Trypsinize and resuspend treated cells in PBS to obtain a single-cell suspension.

-

Mix approximately 1 x 10^5 cells/mL with 0.5% LMP agarose at 37°C.

-

Pipette 75 µL of the cell-agarose suspension onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Rinse the slides gently with distilled water.

-

Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and high current (e.g., 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with neutralization buffer.

-

Stain the slides with a suitable DNA stain.

-

-

Visualization and Scoring:

-

Visualize the comets using a fluorescence microscope.

-

Analyze the images using specialized comet assay software to quantify DNA damage. Common parameters include:

-

% Tail DNA: The percentage of DNA that has migrated from the head.

-

Tail Length: The length of the comet tail.

-

Olive Tail Moment: A composite measure of both the amount of DNA in the tail and the length of the tail.

-

-

Enzyme-Modified Comet Assay for Oxidative DNA Damage

To specifically detect oxidative base damage, an enzymatic digestion step is introduced after lysis. Formamidopyrimidine DNA glycosylase (FPG) is commonly used to recognize and cleave at sites of oxidized purines.

Modified Step:

-

After the lysis and rinsing steps, incubate the slides with FPG enzyme in a suitable buffer for a defined period (e.g., 30 minutes at 37°C) before proceeding to the alkaline unwinding and electrophoresis.

Data Presentation

As direct quantitative data for this compound was not available, the following tables present data from a study on its parent compound, phenanthrene, to illustrate the expected format and type of results. The study evaluated the genotoxicity of phenanthrene in human dermal fibroblasts using the alkaline comet assay.[10]

Table 1: Comet Assay Parameters in Human Dermal Fibroblasts Exposed to Phenanthrene [10]

| Treatment Group | Concentration (ppm) | Head DNA (%) | Tail DNA (%) | Tail Length (µm) | Olive Tail Moment |

| Control | 0 | 95.2 ± 2.1 | 4.8 ± 2.1 | 10.1 ± 3.5 | 1.8 ± 0.9 |

| Phenanthrene | 0.0066 | 93.1 ± 3.4 | 6.9 ± 3.4 | 12.5 ± 4.1 | 2.5 ± 1.2 |

| 0.0320 | 89.5 ± 4.5 | 10.5 ± 4.5 | 18.7 ± 5.2 | 4.1 ± 1.8 | |

| 0.0625 | 85.3 ± 5.1 | 14.7 ± 5.1 | 25.3 ± 6.3 | 6.8 ± 2.5 | |

| 0.0900 | 80.1 ± 6.2 | 19.9 ± 6.2 | 32.1 ± 7.1 | 9.5 ± 3.1 | |

| Positive Control (H2O2) | - | 70.5 ± 7.8 | 29.5 ± 7.8 | 45.8 ± 8.9 | 15.2 ± 4.5 |

Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group.

Table 2: Statistical Analysis of Comet Assay Parameters [10]

| Parameter | Treatment Group | F-value | p-value |

| Head DNA (%) | Phenanthrene | 15.2 | < 0.001 |

| Tail DNA (%) | Phenanthrene | 15.2 | < 0.001 |

| Tail Length (µm) | Phenanthrene | 18.9 | < 0.001 |

| Olive Tail Moment | Phenanthrene | 17.5 | < 0.001 |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the alkaline comet assay for assessing the genotoxicity of this compound.

Caption: Experimental workflow of the alkaline comet assay.

Signaling Pathway for PAH-Induced Genotoxicity

This diagram depicts a simplified signaling pathway for PAH-induced genotoxicity, involving the Aryl Hydrocarbon Receptor (AhR) and the generation of reactive oxygen species (ROS).

References

- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of mixed polycyclic aromatic hydrocarbons exposure with oxidative stress in Korean adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenanthrene alters oxidative stress parameters in tadpoles of Euphlyctis cyanophlyctis (Anura, Dicroglossidae) and induces genotoxicity assessed by micronucleus and comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The polycyclic aromatic hydrocarbon phenanthrene causes oxidative stress and alters polyamine metabolism in the aquatic liverwort Riccia fluitans L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 7. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl hydrocarbon receptor protein and Cyp1A1 gene induction by LPS and phenanthrene in Atlantic cod (Gadus morhua) head kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on the Estrogenic Activity of 1-Hydroxyphenanthrene in the Yeast Estrogen Screen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental contaminants known for their potential endocrine-disrupting effects. Their hydroxylated metabolites, such as hydroxyphenanthrenes, are of particular interest as they can mimic the structure of steroidal estrogens and interact with estrogen receptors. The Yeast Estrogen Screen (YES) is a widely used in vitro bioassay to assess the estrogenic potential of various compounds. This assay utilizes genetically modified yeast cells that express the human estrogen receptor alpha (hERα) and a reporter gene, typically lacZ, which encodes for β-galactosidase. Upon binding of an estrogenic compound to the hERα, the receptor is activated, leading to the expression of β-galactosidase, which can be quantified by a colorimetric reaction.

While the estrogenic activities of 2-hydroxyphenanthrene and 3-hydroxyphenanthrene have been reported in yeast-based assays[1], specific quantitative data, such as the half-maximal effective concentration (EC50) and relative estrogenic potency for 1-hydroxyphenanthrene, are not extensively documented. This guide aims to provide the necessary background and detailed protocols for researchers to investigate the estrogenic activity of this compound and similar compounds.

Data Presentation: Estrogenic Activity of Hydroxyphenanthrene Isomers

The following table summarizes the available data on the estrogenic activity of various hydroxyphenanthrene isomers. It is important to note the absence of specific quantitative data for this compound in the standard hERα-based YES assay.

| Compound | Assay Type | Estrogen Receptor Subtype | Reported Activity | EC50 | Relative Potency (vs. E2) | Reference |

| This compound | Yeast Estrogen Screen (YES) | hERα | Data not available | Not reported | Not reported | - |

| 2-Hydroxyphenanthrene | Yeast two-hybrid assay | hERα | Estrogenic[1] | Not reported | Not reported | [1] |

| 3-Hydroxyphenanthrene | Yeast two-hybrid assay | hERα | Weakly estrogenic[1] | Not reported | Not reported | [1] |

| 9-Hydroxyphenanthrene | Transcriptional reporter assay | ERβ | Selectively induced transcriptional activity[2] | Not reported | Not reported | [2] |

E2: 17β-estradiol

Experimental Protocols: Yeast Estrogen Screen (YES) Assay

This section provides a detailed methodology for performing the YES assay to determine the estrogenic activity of a test compound like this compound.

Materials and Reagents

-

Yeast Strain: Saccharomyces cerevisiae genetically engineered to express the human estrogen receptor (hERα) and a lacZ reporter gene.

-

Growth Medium: Yeast Nitrogen Base without amino acids, supplemented with glucose, and appropriate amino acids and nutrients as required for the specific yeast strain.

-

Assay Medium: Growth medium containing the chromogenic substrate chlorophenol red-β-D-galactopyranoside (CPRG).

-

Test Compound: this compound (or other test substances) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Positive Control: 17β-estradiol (E2).

-

Negative Control: Solvent used for dissolving the test compound.

-

96-well microplates: Sterile, flat-bottomed.

-

Plate reader: Capable of measuring absorbance at 570 nm and 690 nm.

-

Incubator: Set at 30-32°C.

-

Shaking incubator: For yeast culture growth.

Yeast Culture Preparation

-

From a frozen stock, streak the recombinant yeast strain onto a selective agar (B569324) plate and incubate at 30°C for 2-3 days until colonies appear.

-

Inoculate a single colony into 10 mL of sterile growth medium.

-

Incubate the culture at 30°C in a shaking incubator (200-250 rpm) overnight or until the culture reaches the mid-logarithmic growth phase (OD600 of approximately 0.6-1.0).

Assay Procedure

-

Preparation of Test Plates:

-

Prepare serial dilutions of the test compound (this compound) and the positive control (17β-estradiol) in the chosen solvent.

-

In a 96-well microplate, add 10 µL of each dilution of the test compound, positive control, and solvent control to the respective wells in triplicate.

-

Allow the solvent to evaporate completely in a sterile environment (e.g., a laminar flow hood).

-

-

Inoculation:

-

Dilute the overnight yeast culture in fresh assay medium (containing CPRG) to a final OD600 of approximately 0.1.

-

Add 200 µL of the diluted yeast suspension to each well of the 96-well plate containing the dried test compounds and controls.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 30-32°C for 48-72 hours. The incubation time may need to be optimized for the specific yeast strain and laboratory conditions.

-

Data Acquisition and Analysis

-

Absorbance Measurement:

-

After the incubation period, measure the absorbance of each well at 570 nm (for the color change of CPRG) and 690 nm (for yeast growth/turbidity) using a microplate reader.

-

-

Data Correction:

-

Correct the absorbance at 570 nm for turbidity by subtracting the absorbance at 690 nm from the 570 nm reading for each well.

-

-

Dose-Response Curve:

-

Plot the corrected absorbance values against the logarithm of the concentration of the test compound and the positive control to generate dose-response curves.

-

-

Calculation of EC50 and Relative Potency:

-

From the dose-response curves, calculate the EC50 value (the concentration that produces 50% of the maximum response) for the test compound and 17β-estradiol.

-

The relative estrogenic potency (REP) of the test compound can be calculated using the following formula: REP = (EC50 of 17β-estradiol / EC50 of test compound) x 100

-

Mandatory Visualizations

Estrogen Signaling Pathway in the Yeast Estrogen Screen

Caption: Signaling pathway of the Yeast Estrogen Screen (YES) assay.

Experimental Workflow for the Yeast Estrogen Screen (YES) Assay

Caption: Experimental workflow for the Yeast Estrogen Screen (YES) assay.

References

The Formation of 1-Hydroxyphenanthrene in Phenanthrene Biodegradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial biodegradation of phenanthrene (B1679779), with a specific focus on the formation of the metabolite 1-hydroxyphenanthrene. Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a model compound for studying the metabolism of more complex and carcinogenic PAHs. Understanding its degradation pathways is crucial for developing bioremediation strategies and for providing insights into the metabolic fate of PAH-related compounds in biological systems, a key consideration in drug development and toxicology.

Introduction to Phenanthrene Biodegradation

The microbial degradation of phenanthrene is a key process in the removal of this pollutant from the environment. A wide variety of microorganisms, including bacteria and fungi, have been shown to utilize phenanthrene as a source of carbon and energy. The initial step in aerobic phenanthrene degradation is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the phenanthrene molecule to form cis-dihydrodiols.[1] The position of this initial attack varies among different microbial species, leading to different degradation pathways.

While the formation of dihydrodiols is the most extensively studied initial step, the hydroxylation of the phenanthrene ring to form monohydroxylated derivatives, such as this compound, also occurs, particularly in fungal metabolism. This compound is also recognized as a human metabolite of phenanthrene exposure, making its formation pathway relevant to toxicological studies.[2]

Metabolic Pathways of Phenanthrene Degradation

The biodegradation of phenanthrene proceeds through several key pathways, primarily differing in the initial enzymatic attack on the aromatic ring system. The most well-characterized pathways in bacteria involve dioxygenation at the C-3,4, C-1,2, or C-9,10 positions. Fungal degradation, on the other hand, often involves cytochrome P450 monooxygenases.

The Dihydroxylation Pathway leading to 1-Hydroxy-2-Naphthoic Acid

The most common bacterial degradation pathway for phenanthrene is initiated by a dioxygenase attack at the C-3 and C-4 positions, forming cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[1] This intermediate is then dehydrogenated to 3,4-dihydroxyphenanthrene. Subsequent meta-cleavage of the aromatic ring yields 1-hydroxy-2-naphthoic acid.[1] From this central intermediate, the pathway can diverge into two main branches: the phthalic acid pathway and the salicylic (B10762653) acid (naphthalene) pathway.[3]

dot

References

Spectroscopic Characterization of 1-Hydroxyphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1-Hydroxyphenanthrene (C₁₄H₁₀O), a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779). Understanding its spectroscopic signature is crucial for its detection and quantification in environmental analysis, toxicology, and metabolism studies. This compound serves as a critical biomarker for PAH exposure.[1][2]

Molecular and Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

NMR data was acquired in deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.[3][4]

| Parameter | ¹H NMR (400 MHz) [4] | ¹³C NMR (100.54 MHz) [3] |

| Solvent | CDCl₃ | CDCl₃ |

| Chemical Shifts (δ, ppm) | 8.65 | 151.89 |

| 8.28 | 132.19 | |

| 8.14 | 131.91 | |

| 7.89 | 130.07 | |

| 7.75 | 128.59 | |

| 7.64 | 126.72 | |

| 7.60 | 126.57 | |

| 7.48 | 126.20 | |

| 6.95 | 123.14 | |

| 5.31 (OH) | 121.89 | |

| 119.90 | ||

| 115.50 | ||

| 110.64 |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Parameter | Value / Range | Assignment |

| Infrared (IR) | Vibrational Frequency (cm⁻¹) | 3550 - 3230 | O-H stretch (broad, H-bonded) |

| 3100 - 3000 | Aromatic C-H stretch | ||

| 1600 - 1440 | Aromatic C=C ring stretch | ||

| 1230 - 1140 | C-O stretch | ||

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ (m/z) | 194 | C₁₄H₁₀O⁺ |

| Key Fragments (m/z) | 165 | [M-CHO]⁺ | |

| 166 | [M-CO]⁺ |

Note: IR data is based on characteristic frequencies for phenolic compounds.[5] Mass spectrometry fragments are based on common fragmentation patterns for aromatic compounds.[3][6]

Table 3: UV-Vis Spectroscopic Data

Data is based on the analysis of related phenanthrene derivatives in chloroform.[7]

| Parameter | Value / Range |

| Solvent | Chloroform |

| Absorption Maxima (λ_max_) | 250 - 275 nm (intense bands) |

| up to 380 nm (less intense bands) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for phenolic and aromatic compounds and are directly applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference (0 ppm).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

(Optional) D₂O Shake : To confirm the hydroxyl proton signal, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The O-H peak will disappear or significantly diminish due to proton-deuterium exchange.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Liquid Film Method : If the sample is in a volatile solvent, deposit a drop of the concentrated solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the analyte.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition : Place the sample in the instrument's beam path. Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Derivatization : For biological samples, perform an extraction (e.g., liquid-liquid or solid-phase extraction). To improve volatility and thermal stability for GC analysis, derivatize the hydroxyl group. A common method is silylation, where the sample is reacted with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

-

GC Separation :

-

Column : Use a non-polar capillary column (e.g., OV-1 or similar).

-

Injector : Set to a split/splitless injector at 250°C.

-

Oven Program : A typical temperature program starts at ~120°C, holds for 2 minutes, then ramps at 10°C/min to 300°C, holding for a final period.

-

Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection :

-

Ionization : Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analyzer : Scan a mass range appropriate for the analyte (e.g., m/z 50-300). For trace analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring the molecular ion and key fragments.

-

-

Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with library data for confirmation.

UV-Visible Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as chloroform, ethanol, or cyclohexane. Concentrations are typically in the micromolar (10⁻⁵ to 10⁻⁶ M) range.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition :

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.

-

Fill a matched cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 nm to 400 nm.

-

-

Data Analysis : The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λ_max_).

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

Metabolic Pathway of Phenanthrene

This compound is a primary metabolite formed during the biological degradation of phenanthrene. This process is mediated by cytochrome P450 enzymes, which introduce an epoxide that is subsequently rearranged to a phenol.[8][9]

Caption: Metabolic activation of Phenanthrene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound | C14H10O | CID 98490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-HYDROXY-PHENANTHRENE(2433-56-9) 1H NMR [m.chemicalbook.com]

- 5. 1-HYDROXY-PHENANTHRENE(2433-56-9) IR Spectrum [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of 1-Hydroxyphenanthrene in Soil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Hydroxyphenanthrene is a significant metabolite of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) of widespread environmental concern. Understanding the environmental fate and transport of this hydroxylated derivative in soil is crucial for accurate risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of this compound in terrestrial ecosystems. The document details its physicochemical properties, biotic and abiotic degradation pathways, and sorption and transport mechanisms in soil. Furthermore, it offers detailed experimental protocols for its analysis in soil matrices and visualizes key processes through logical diagrams. While quantitative data for this compound is limited, this guide synthesizes available information and draws inferences from closely related compounds to provide a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound, also known as 1-phenanthrol, is a hydroxylated derivative of phenanthrene.[1][2] Its chemical structure consists of a phenanthrene backbone with a hydroxyl group attached to the C1 position. This hydroxyl group significantly influences its physicochemical properties compared to the parent compound, phenanthrene, primarily by increasing its polarity and water solubility.[3]

Table 1: Physicochemical Properties of this compound and Phenanthrene

| Property | This compound | Phenanthrene | Reference(s) |

| Chemical Formula | C₁₄H₁₀O | C₁₄H₁₀ | [1] |

| Molar Mass | 194.23 g/mol | 178.23 g/mol | [1] |

| Appearance | Pale brown solid | Colorless solid | [3] |

| Water Solubility | Sparingly soluble | 1.1 mg/L at 25°C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | ~3.8 (Estimated) | 4.46 - 4.57 | [4] |

| Vapor Pressure | Lower than phenanthrene (Estimated) | 1.2 x 10⁻⁴ mmHg at 25°C | [5] |

Note: Experimental data for some properties of this compound are scarce. Estimated values are based on its chemical structure and data from related compounds.

Environmental Fate of this compound in Soil

The environmental fate of this compound in soil is governed by a combination of degradation, sorption, and transport processes. As a metabolite of phenanthrene, its presence in soil is intrinsically linked to the biodegradation of its parent compound.[6]

Figure 1: Environmental fate of this compound in soil.

Degradation of this compound

Degradation is a key process that determines the persistence of this compound in soil. It can occur through both biotic and abiotic pathways.

Microbial degradation is the primary mechanism for the breakdown of this compound in soil. As an intermediate in the microbial degradation of phenanthrene, soil microorganisms have the enzymatic machinery to further metabolize it.[7] The degradation of phenanthrene is initiated by dioxygenase enzymes, leading to the formation of dihydrodiols, which are then converted to dihydroxyphenanthrenes and subsequently to ring cleavage products. This compound can be further hydroxylated and undergo ring fission.

While specific degradation kinetics for this compound are not well-documented, studies on phenanthrene provide some insights. For instance, the degradation of phenanthrene in soil has been reported with half-lives ranging from a few days to several weeks, depending on environmental conditions and microbial populations.[8][9][10] It is expected that this compound, being more water-soluble and potentially more bioavailable, would have a shorter half-life than its parent compound under similar conditions.

Figure 2: Simplified microbial degradation pathway of phenanthrene.

Abiotic degradation processes, including photolysis and oxidation, can also contribute to the transformation of this compound in soil, particularly at the soil surface.

-

Photodegradation: Hydroxylated PAHs can be susceptible to photodegradation by sunlight. The presence of the hydroxyl group can alter the light absorption properties and the photochemical reactivity of the molecule. Studies on phenanthrene have shown that it undergoes photodegradation on soil surfaces, and this process follows pseudo-first-order kinetics.[4][11] The half-life of phenanthrene photodegradation can be in the order of hours to days, depending on light intensity and soil properties. It is plausible that this compound also undergoes photolysis, potentially at a different rate than phenanthrene.

-

Oxidation: Abiotic oxidation can be mediated by minerals present in the soil, such as manganese oxides (e.g., birnessite).[1][2] These minerals can act as strong oxidizing agents for phenolic compounds. The hydroxyl group of this compound is a reactive site for oxidation, which can lead to the formation of phenoxy radicals and subsequently to polymerization or further degradation products.[1][7]

Table 2: Degradation Data for Phenanthrene in Soil (as a proxy)

| Degradation Process | Rate Constant (k) | Half-life (t₁/₂) | Conditions | Reference(s) |

| Biodegradation | 0.0269 hr⁻¹ | 25.8 hours | 5 µg/g phenanthrene, aerobic consortium, pH 7.0, 30°C | [8] |

| Biodegradation | 0.15 day⁻¹ | 4.6 days | - | [12] |

| Photodegradation | - | 45.9 hours | UV-light irradiation, no TiO₂ | [4] |

| Photocatalytic Degradation | - | 31.36 hours | UV-light irradiation, 4 wt.% TiO₂ | [4] |

Sorption and Transport of this compound

The movement of this compound through the soil profile is primarily controlled by its sorption to soil particles.

Sorption of organic compounds in soil is a complex process influenced by the properties of both the chemical and the soil. The primary sorbents in soil are organic matter and clay minerals.

-

Influence of the Hydroxyl Group: The hydroxyl group of this compound makes it more polar and more water-soluble than phenanthrene. Consequently, it is expected to have a lower affinity for the nonpolar soil organic matter, resulting in a lower soil organic carbon-water (B12546825) partition coefficient (Koc) compared to phenanthrene.[11] This would lead to weaker sorption and greater mobility in soil.

-

Sorption Mechanisms: The sorption of this compound to soil organic matter is likely to occur through a combination of partitioning into the organic matrix and specific interactions such as hydrogen bonding, facilitated by the hydroxyl group.

While no experimental Koc values for this compound are available, the Koc for phenanthrene typically ranges from 10,000 to 100,000 L/kg.[4][11] The Koc for this compound is expected to be significantly lower.

Table 3: Soil Sorption Coefficients for Phenanthrene (as a proxy)

| Compound | log Koc (L/kg) | Soil Type | Reference(s) |

| Phenanthrene | 4.21 | Various soils | [2] |

| Phenanthrene | 4.5 | - | [4] |

Note: This table provides data for phenanthrene. The Koc for this compound is expected to be lower due to its higher polarity.

The transport of this compound in soil is primarily through leaching with percolating water. Due to its expected lower sorption compared to phenanthrene, this compound has a higher potential to be transported through the soil profile and potentially reach groundwater. However, its transport will be retarded by sorption processes. The extent of transport will depend on soil properties (organic matter content, texture), rainfall intensity, and the degradation rate of the compound.

Experimental Protocols for the Analysis of this compound in Soil

Accurate quantification of this compound in soil is essential for fate and transport studies. The following provides a general workflow and detailed methodologies for its analysis.

Figure 3: Experimental workflow for this compound analysis.

Sample Preparation

-

Soil Sampling and Homogenization: Collect representative soil samples and homogenize them thoroughly. Air-dry the samples and sieve through a 2-mm sieve to remove large debris.

-

Extraction: The choice of extraction method depends on the desired efficiency and sample throughput.

-

Accelerated Solvent Extraction (ASE): A rapid and efficient method using elevated temperature and pressure.

-

Solvent: Dichloromethane/acetone (1:1, v/v)

-

Procedure: Mix ~10 g of soil with a drying agent (e.g., diatomaceous earth). Place in an ASE cell and extract at 100°C and 1500 psi.

-

-

Soxhlet Extraction: A classic and exhaustive method.

-

Solvent: Dichloromethane or hexane/acetone (1:1, v/v)

-

Procedure: Extract ~10 g of soil for 16-24 hours.

-

-

Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet.

-

Solvent: Dichloromethane/acetone (1:1, v/v)

-

Procedure: Extract ~10 g of soil with the solvent in a sonication bath for three cycles of 30 minutes each.

-

-

Extract Cleanup

A cleanup step is crucial to remove interfering co-extractives from the soil matrix. Solid-phase extraction (SPE) is a commonly used technique.

-

SPE Cartridge: Silica gel or Florisil cartridges are effective for cleaning up PAH extracts.

-

Procedure:

-

Condition the cartridge with a non-polar solvent (e.g., hexane).

-

Load the concentrated sample extract onto the cartridge.

-

Wash with a non-polar solvent to elute aliphatic hydrocarbons.

-

Elute the aromatic fraction, including this compound, with a more polar solvent mixture (e.g., hexane/dichloromethane).

-

Concentrate the eluate to a final volume for analysis.

-

Instrumental Analysis

GC-MS provides high sensitivity and selectivity for the analysis of this compound, but a derivatization step is required to improve its volatility and chromatographic behavior.

-

Derivatization: The hydroxyl group is converted to a less polar silyl (B83357) ether.

-

GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless mode at 280°C.

-

Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute the analytes.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions of the silylated derivative of this compound.

-

HPLC-FLD is another sensitive and selective method for the analysis of hydroxylated PAHs, and it does not require derivatization.

-

HPLC Parameters:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.[1][15]

-

Fluorescence Detector: Set at the optimal excitation and emission wavelengths for this compound. These wavelengths need to be determined empirically but are expected to be in the UV range for excitation and the visible range for emission.

-

Conclusion

The environmental fate and transport of this compound in soil are complex processes influenced by its physicochemical properties and various biotic and abiotic factors. As a more polar metabolite of phenanthrene, it is expected to be more mobile and potentially less persistent in the soil environment. Microbial degradation is the primary pathway for its removal, while abiotic processes like photolysis and oxidation can also contribute.

A significant knowledge gap exists regarding the quantitative aspects of its degradation kinetics and sorption behavior in soil. Future research should focus on determining these parameters to improve the accuracy of environmental risk assessments. The experimental protocols outlined in this guide provide a robust framework for conducting such studies. A deeper understanding of the environmental fate of hydroxylated PAHs like this compound is essential for protecting soil and water resources from the impacts of PAH contamination.

References

- 1. ecaservice.ru [ecaservice.ru]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. Soil ecotoxicity of polycyclic aromatic hydrocarbons in relation to soil sorption, lipophilicity, and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Hydroxylated polycyclic aromatic hydrocarbons in surface soil in an emerging urban conurbation in South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Partition characteristics of polycyclic aromatic hydrocarbons on soils and sediments [pubs.usgs.gov]

- 12. Excretion Profiles and Half-Lives of Ten Urinary Polycyclic Aromatic Hydrocarbon Metabolites after Dietary Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and Fate in Soil—A Review Study | MDPI [mdpi.com]

- 14. Biodegradation kinetics of phenanthrene by a fusant strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

Unveiling a Hidden Contaminant: A Technical Guide to the Discovery and Isolation of 1-Hydroxyphenanthrene in Environmental Samples

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that have garnered significant attention due to their carcinogenic and mutagenic properties. Phenanthrene (B1679779), a three-ring PAH, is a widespread environmental contaminant originating from the incomplete combustion of organic materials. While the focus of environmental monitoring has traditionally been on the parent PAH compounds, their metabolic and degradation products, such as 1-hydroxyphenanthrene, represent a critical and often overlooked aspect of their environmental fate and toxicity. This compound is a primary metabolite of phenanthrene, formed during its biological degradation by microorganisms and in vivo metabolism in exposed organisms.[1] Its presence in environmental matrices can serve as a valuable biomarker for phenanthrene contamination and biodegradation activity.

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from environmental samples, with a focus on soil and water. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively identify, quantify, and understand the significance of this important phenanthrene metabolite.

Microbial Degradation of Phenanthrene: The Genesis of this compound

The formation of this compound in the environment is primarily a result of microbial metabolism. Various bacteria and fungi possess the enzymatic machinery to utilize phenanthrene as a carbon and energy source. The degradation process is initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the phenanthrene molecule.

A common pathway involves the oxidation of phenanthrene to phenanthrene cis-3,4-dihydrodiol, which is then dehydrogenated to form 3,4-dihydroxyphenanthrene. Subsequent ring cleavage leads to the formation of 1-hydroxy-2-naphthoic acid. This intermediate can then be further metabolized through two primary routes: the phthalate (B1215562) pathway or the salicylate (B1505791) pathway.[2][3] In some bacterial strains, an alternative pathway involving the formation of 1-naphthol (B170400) from 1-hydroxy-2-naphthoic acid has been identified.[4] The initial hydroxylation can also occur at the 1 and 2 positions, leading to other hydroxylated intermediates. The following diagram illustrates a generalized microbial degradation pathway of phenanthrene.

References

Methodological & Application

Application Note: Quantification of 1-Hydroxyphenanthrene in Human Urine by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenanthrene (B1679779), a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant resulting from the incomplete combustion of organic materials, and is notably present in cigarette smoke.[1] While phenanthrene itself is not considered a potent carcinogen, its metabolites are used as critical biomarkers for assessing human exposure to PAHs.[1] Upon absorption, phenanthrene is metabolized by cytochrome P450 enzymes to form various hydroxylated metabolites, including 1-hydroxyphenanthrene (1-OH-Phe).[1] These metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate their excretion in urine.[1][2] The quantification of this compound in urine provides a reliable method for biomonitoring PAH exposure and for studies investigating the role of PAH metabolism in human health and disease.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human urine.

Principle The analytical method involves the enzymatic hydrolysis of glucuronide and sulfate conjugates to release free this compound. This is followed by a sample cleanup and concentration step, typically using solid-phase extraction (SPE), to isolate the analyte from the complex urine matrix. The purified extract is then analyzed by a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.[3][4]

Metabolic Pathway of Phenanthrene

Phenanthrene undergoes metabolic activation by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites. These metabolites are then conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) before being excreted.

Analytical Workflow

The overall experimental workflow for the quantification of this compound involves sample preparation, including enzymatic hydrolysis and extraction, followed by instrumental analysis.

Experimental Protocols

Materials and Reagents

-

Standards: this compound and a deuterated internal standard (IS), such as this compound-d9 (D9-1-OH-Phe).[5]

-

Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia or E. coli.[3][5]

-

Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.[1]

-

Buffers & Additives: Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0), and formic acid.[3]

-

SPE Cartridges: C18 solid-phase extraction cartridges.[1][3]

-

Other: Polypropylene (B1209903) centrifuge tubes, 96-well plates (optional for high-throughput).[1]

Sample Preparation

-

Sample Thawing and Aliquoting: Thaw frozen human urine samples at room temperature. Vortex each sample to ensure homogeneity.[1] Pipette an aliquot of urine (e.g., 0.2 mL to 1.0 mL) into a polypropylene tube.[1][5]

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., D9-1-OH-Phe) solution to each urine sample.[1]

-

Enzymatic Hydrolysis:

-

Add sodium acetate buffer to adjust the sample pH to approximately 5.0.[3]

-

Add β-glucuronidase/arylsulfatase solution (e.g., 10 mg/mL).[5]

-

Incubate the mixture in a water bath at 37°C for an extended period (e.g., 16-18 hours or overnight) to ensure complete hydrolysis of the conjugated metabolites.[5]

-

-

Sample Cleanup (Solid-Phase Extraction - SPE)

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by LC-MS grade water.[1]

-

Loading: After incubation and cooling to room temperature, load the hydrolyzed urine sample onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove salts and other polar interferences.[1]

-

Elution: Elute the this compound and internal standard from the cartridge using a higher percentage of organic solvent like acetonitrile or methanol.[1][5]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water/acetonitrile with 0.1% formic acid). Vortex to mix.[1]

-

Final Step: Centrifuge the reconstituted sample to pellet any remaining particulate matter and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Analysis is performed using an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]

Table 1: Typical LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[7] |

| Mobile Phase A | Water with 0.1% Formic Acid[7] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |

| Flow Rate | 0.3 - 0.6 mL/min[7][8] |

| Injection Volume | 5 - 15 µL[1][8] |

| Column Temp. | 50 °C[8] |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode* |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[7] |

| MRM Transition (1-OH-Phe) | e.g., m/z 193.1 → 165.1 (Quantifier), m/z 193.1 → 139.1 (Qualifier) |

| MRM Transition (D9-1-OH-Phe) | e.g., m/z 202.1 → 171.1 (Quantifier) |

Note: Ionization mode and MRM transitions must be optimized empirically for the specific instrument and analyte. The provided transitions are representative for a [M-H]⁻ precursor ion and require experimental verification.

Quantitative Data and Method Performance

The performance of LC-MS/MS methods for quantifying hydroxylated PAHs can vary based on the specific protocol, instrumentation, and sample volume. The following table summarizes representative performance characteristics from published methods.

Table 2: Summary of Method Performance Characteristics for Hydroxyphenanthrenes

| Analyte(s) | Method | Sample Volume | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| 1-OH-Phe & other OH-PAHs | On-line SPE-HPLC-MS/MS | 100 µL | 0.007 - 0.09 | - | [6] |

| 1-OH-Phe & other OH-PAHs | LC-MS/MS | - | 0.01 - 0.34 | 0.01 - 7.57 | [4] |

| 1-OH-Phe & other OH-PAHs | GC-MS | - | 0.5 - 2.5 | - | |